

Application Note: HPLC Method for Purity Analysis of Disperse Red 86

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Disperse red 86

Cat. No.: B1580897

[Get Quote](#)

Introduction

Disperse Red 86, with the chemical name N-(4-amino-9,10-dihydro-3-methoxy-9,10-dioxo-1-anthracenyl)-4-methylbenzenesulfonamide, is an anthraquinone dye primarily utilized for coloring synthetic fibers like polyester.[1] The synthesis of **Disperse Red 86** typically involves the condensation of 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid with 4-Methylbenzenesulfonamide.[1][2] This manufacturing process can introduce impurities, such as unreacted starting materials and various side-products. To ensure the quality and consistency of the dye, a reliable analytical method for purity assessment is essential. This application note presents a detailed reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative purity analysis of **Disperse Red 86**. [1]

Experimental Protocols

Instrumentation and Materials

- Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a gradient pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or a UV-Vis detector is required.
- Chemicals and Reagents:
 - **Disperse Red 86** certified reference standard
 - Acetonitrile (HPLC grade)

- Deionized Water (HPLC grade, e.g., Milli-Q)
- Phosphoric acid (analytical grade)
- N,N-dimethylformamide (DMF) or a mixture of acetonitrile and water for sample dissolution[1]
- Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[1]

Preparation of Solutions

- Mobile Phase A: Prepare a 0.1% solution of phosphoric acid in water.[1]
- Mobile Phase B: Use 100% acetonitrile.[1]
- Sample Diluent: A mixture of acetonitrile and water or N,N-dimethylformamide (DMF) can be used as the sample diluent.[1]
- Standard Stock Solution (approx. 1 mg/mL):
 - Accurately weigh approximately 10 mg of the **Disperse Red 86** reference standard.[1]
 - Transfer it to a 10 mL volumetric flask and dissolve in the sample diluent.[1]
- Working Standard Solution (approx. 100 µg/mL):
 - Dilute the standard stock solution with the mobile phase to achieve a final concentration of about 100 µg/mL.[1]
- Sample Preparation:
 - Accurately weigh about 10 mg of the **Disperse Red 86** sample and prepare a stock solution of approximately 1 mg/mL in the same manner as the standard.[1]
 - Prepare a working sample solution of about 100 µg/mL by diluting the stock solution with the mobile phase.[1]
 - Before injection, filter the final solution through a 0.45 µm syringe filter.[1]

Data Presentation

HPLC Method Parameters

A gradient elution is recommended to ensure the effective separation of impurities that may have a wide range of polarities.[\[1\]](#)

Parameter	Specification
Column	C18 reverse-phase, 4.6 x 150 mm, 5 µm [1]
Mobile Phase A	0.1% Phosphoric acid in Water [1]
Mobile Phase B	Acetonitrile [1]
Gradient Elution	50% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 50% B and equilibrate for 5 minutes. [1]
Flow Rate	1.0 mL/min [1]
Injection Volume	10 µL [1]
Column Temperature	30 °C [1]
Detection Wavelength	Diode Array Detector (DAD) at 254 nm and the visible λ_{max} of the dye (approximately 520 nm). [1]

System Suitability

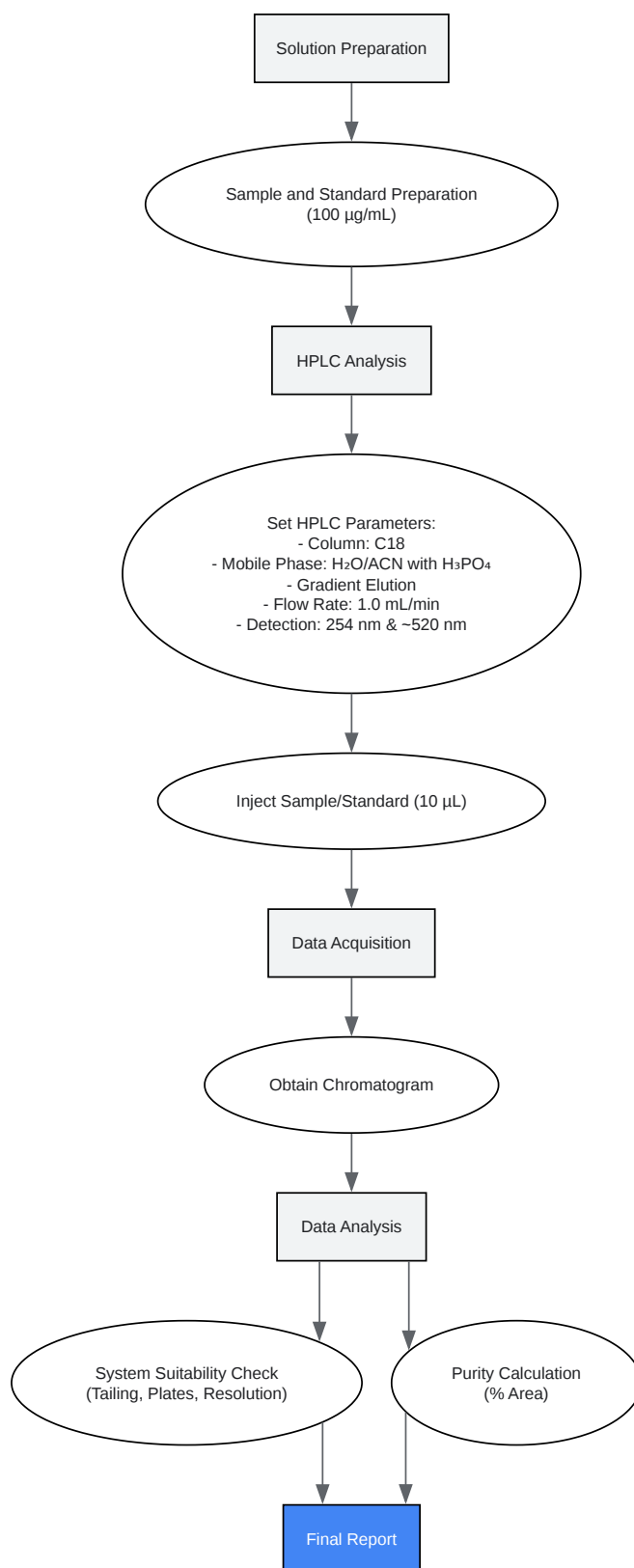
To ensure the validity of the analytical results, system suitability tests should be performed. The following are typical acceptance criteria:

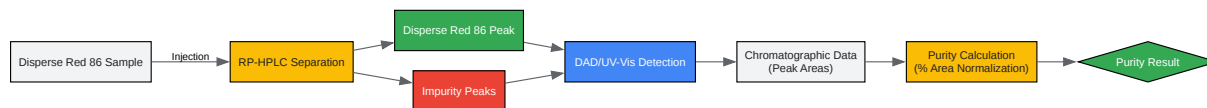
Parameter	Acceptance Criteria
Tailing Factor (T)	$T \leq 2.0$
Theoretical Plates (N)	$N \geq 2000$
Resolution (Rs)	$R_s \geq 2.0$ between the Disperse Red 86 peak and the nearest eluting impurity.
Relative Standard Deviation (RSD) of Peak Area	$\leq 2.0\%$ for six replicate injections of the standard solution.

Data Analysis

The purity of the **Disperse Red 86** sample is determined by the area percentage method.^[1] The percentage purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram and multiplying by 100. For accurate quantification, the use of a certified analytical standard is highly recommended.^[1]

Mandatory Visualization





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- To cite this document: BenchChem. [Application Note: HPLC Method for Purity Analysis of Disperse Red 86]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1580897#hplc-method-for-purity-analysis-of-disperse-red-86\]](https://www.benchchem.com/product/b1580897#hplc-method-for-purity-analysis-of-disperse-red-86)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com